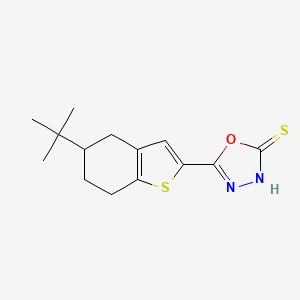

5-(5-叔丁基-4,5,6,7-四氢-1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

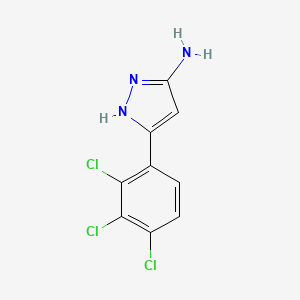

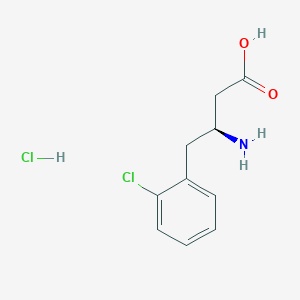

The compound 5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol is a derivative of 1,3,4-oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the tert-butyl group and the benzothienyl group suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For instance, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties was achieved by reacting aryl hydrazides with 3,5-di-tert-butyl 4-hydroxybenzoic acid in the presence of phosphorus oxychloride . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols involved converting organic acids into corresponding esters, hydrazides, and then cyclodehydrating them to form the oxadiazole ring . These methods could be adapted to synthesize the compound , with appropriate modifications to incorporate the tert-butyl and benzothienyl groups.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution on the ring can significantly affect the compound's electronic properties and molecular conformation. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π contacts that stabilize the three-dimensional network structure . These structural insights are valuable for understanding the behavior of similar compounds, including the one under study.

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For instance, the reaction of 4-hydroxy-3,5-di(tert-butyl)thiphenol with 2-chloromethylsubstituted 1,3,4-oxadiazoles in the presence of KOH led to the formation of sterically hindered compounds . The reactivity of the oxadiazole ring can also be exploited in the synthesis of compounds with potential biological activity, as seen in the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For example, the presence of tert-butyl groups can increase the steric hindrance around the oxadiazole ring, potentially affecting the compound's solubility and reactivity . The antioxidant properties of some 1,3,4-oxadiazole derivatives were evaluated using DPPH and FRAP assays, indicating that certain substitutions can confer significant free-radical scavenging ability . Additionally, the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles were studied, showing that these compounds can form a protective layer on mild steel surfaces in acidic environments .

科学研究应用

缓蚀作用

1,3,4-恶二唑衍生物(包括与 5-(5-叔丁基-4,5,6,7-四氢-1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇结构相似的衍生物)已被研究其缓蚀性能。研究表明,这些化合物可以在酸性环境中有效抑制低碳钢腐蚀。这些缓蚀剂的吸附特性遵循朗缪尔吸附等温线,表明在低碳钢表面上存在混合物理吸附和化学吸附机制 (Ammal, Prajila, & Joseph, 2018).

抗氧化活性

恶二唑衍生物已被合成并评估其抗氧化性能。该类别中的某些特定化合物表现出显着的自由基清除能力,表明它们具有作为抗氧化剂的潜力 (Shakir, Ariffin, & Abdulla, 2014).

抗菌活性

几项研究已经合成和测试了恶二唑衍生物,包括与 5-(5-叔丁基-4,5,6,7-四氢-1-苯并噻吩-2-基)-1,3,4-恶二唑-2-硫醇在结构上相关的衍生物,以了解它们的抗菌活性。这些化合物已显示出对一系列细菌菌株的有效性,表明它们在抗菌应用中的潜力 (Naganagowda & Petsom, 2011).

抗肿瘤活性

1,2,4-恶二唑衍生物已被合成并评估其抗肿瘤活性。其中一些化合物对各种癌细胞系显示出显着的抑制作用,表明它们在癌症治疗中的潜在用途 (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

细胞毒性和免疫调节作用

还对 1,3,4-恶二唑衍生物进行了研究,以评估其对免疫细胞的细胞毒性和作用。一些化合物对胸腺细胞和淋巴细胞表现出高细胞毒性,并对 B 细胞反应表现出一般刺激作用 (Mavrova, Wesselinova, Tsenov, & Denkova, 2009).

安全和危害

This involves understanding the safety precautions that need to be taken while handling the compound and the possible hazards it could pose.

未来方向

This involves predicting or suggesting future research directions. This could include potential applications of the compound or further studies to understand its properties or reactions better.

属性

IUPAC Name |

5-(5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS2/c1-14(2,3)9-4-5-10-8(6-9)7-11(19-10)12-15-16-13(18)17-12/h7,9H,4-6H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWOXKQOHSLHPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C=C(S2)C3=NNC(=S)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1,3,4-oxadiazole-2-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Trifluoromethyl)phenyl]aniline](/img/structure/B1334235.png)

![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)